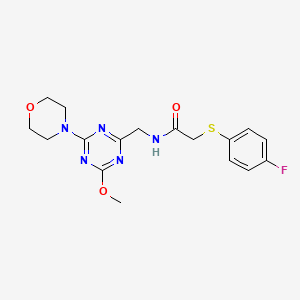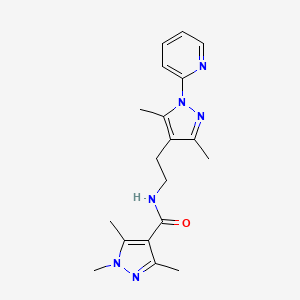
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H24N6O and its molecular weight is 352.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including variations such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, demonstrated significant cytotoxic activity against cancer cell lines (HCT-116 and MCF-7) and inhibitory effects on 5-lipoxygenase, suggesting their potential in cancer and inflammatory disease treatment (Rahmouni et al., 2016).
Antioxidant, Antitumor, and Antimicrobial Activities
Pyrazolopyridines derivatives were synthesized and their biological activities assessed. The compounds exhibited antioxidant properties as measured by the DPPH assay, with some showing significant antitumor activity against liver and breast cell lines. Additionally, antibacterial and antifungal activities were observed, highlighting the versatility of pyrazole derivatives in addressing a range of pathologies (El‐Borai et al., 2013).
Heterocyclic Compound Synthesis
Research into the synthesis of novel heterocyclic compounds containing pyrazolo and pyrimidine moieties has been conducted, demonstrating the chemical versatility and potential pharmaceutical applications of such structures. These compounds have been studied for their possible use in developing new therapeutic agents, further underscoring the significance of research into pyrazole derivatives (Singh et al., 2014).
Antituberculosis Activity
Imidazo[1,2-a]pyridine-3-carboxamides derivatives have been synthesized and tested for their antituberculosis activity. These studies revealed compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, showcasing the potential of pyrazole derivatives in combating tuberculosis, a significant global health challenge (Lv et al., 2017).
作用機序
Target of Action
The primary target of the compound N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is the bromodomain and extraterminal (BET) protein family . BET proteins are a group of proteins that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition plays a key role in regulating gene expression.
Mode of Action
This compound acts as a potent and selective inhibitor of the BET protein family . By binding to the bromodomains present in BET proteins, it prevents these proteins from recognizing acetylated lysine residues. This disrupts the normal function of BET proteins, leading to changes in gene expression.
Biochemical Pathways
The inhibition of BET proteins by this compound affects various biochemical pathways. These proteins are involved in numerous cellular processes, including cell cycle progression, apoptosis, and cell growth. By inhibiting BET proteins, the compound can disrupt these processes, leading to altered cellular function and potentially cell death .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the role of BET proteins in that cell. In general, inhibition of BET proteins can lead to changes in gene expression, which can result in cell cycle arrest, induction of apoptosis, or other cellular effects .
特性
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-12-16(14(3)25(23-12)17-8-6-7-10-20-17)9-11-21-19(26)18-13(2)22-24(5)15(18)4/h6-8,10H,9,11H2,1-5H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUSJXZAREBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
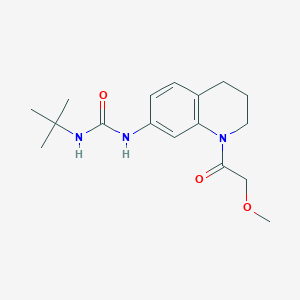

![6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2704177.png)
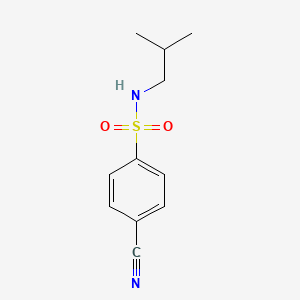
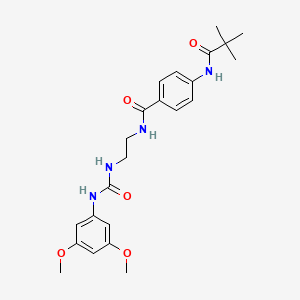
![Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2704180.png)


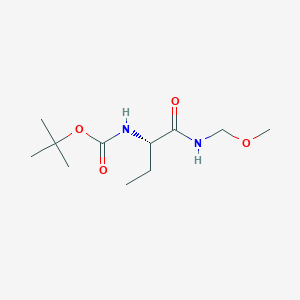
![N-(2-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2704190.png)
![Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2704192.png)
![5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2704193.png)
